molecular formula C18H21N3O3 B2502618 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034247-69-1

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2502618
CAS No.: 2034247-69-1
M. Wt: 327.384
InChI Key: OGEZLMLISJLGIT-HDJSIYSDSA-N
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Description

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the pyrimidin-2-yloxy and cyclohexyl groups. Common synthetic routes may include:

    Step 1: Formation of the benzamide core by reacting 2-methoxybenzoic acid with an amine under dehydrating conditions.

    Step 2: Introduction of the pyrimidin-2-yloxy group through nucleophilic substitution reactions.

    Step 3: Cyclohexyl group attachment via cyclization reactions or through the use of cyclohexyl intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of substituted pyrimidin-2-yloxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(cyclohexyl)benzamide
  • N-(4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
  • 2-methoxy-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide

Uniqueness

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-6-3-2-5-15(16)17(22)21-13-7-9-14(10-8-13)24-18-19-11-4-12-20-18/h2-6,11-14H,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEZLMLISJLGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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